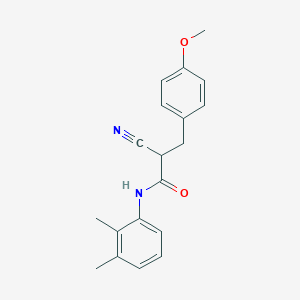

![molecular formula C15H9NO3S B3017153 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile CAS No. 844850-99-3](/img/structure/B3017153.png)

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

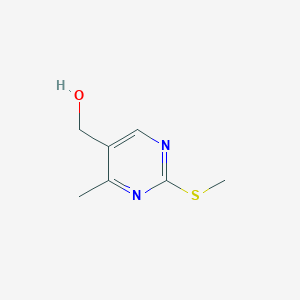

The compound 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile is a complex organic molecule that features a benzofuran backbone with a thiophene moiety and an acetonitrile group. This structure suggests potential for interesting chemical properties and reactivity due to the presence of multiple heterocycles and the electron-withdrawing nitrile group.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated in situ from 2-(1-tosylalkyl)phenols under basic conditions . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials to include a thiophene and benzofuran moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of (5-chloro-1,3-benzoxazol-2-ylthio)acetonitrile was elucidated using IR, 1H NMR, and 13C NMR spectra, and confirmed by X-ray analysis . These techniques could similarly be employed to determine the molecular structure of 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile, ensuring the correct formation of the compound and providing insight into its electronic structure.

Chemical Reactions Analysis

The reactivity of acetonitrile derivatives has been studied, with various reactions leading to different products. For instance, the reaction of 2-benzothiazolinones with chloroacetonitrile under basic conditions has been shown to yield acetonitrile derivatives . The presence of the nitrile group in the target compound suggests that it may undergo similar reactions, such as nucleophilic addition or substitution, which could be used to further functionalize the molecule or to create new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic components and the nitrile group. The benzofuran and thiophene rings could contribute to the compound's aromaticity and electronic properties, while the nitrile group could affect its polarity and reactivity. The compound's solubility, melting point, and stability could be inferred from similar compounds, such as those described in the provided papers, but specific experiments would be required to determine these properties accurately for the compound .

Wissenschaftliche Forschungsanwendungen

1. Oxidative Cyclizations and Synthesis of Heterocycles:

- The compound has been used in oxidative cyclizations involving 3-oxopropanenitriles, mediated by manganese(III) acetate, for the synthesis of dihydrofuran carbonitriles containing heterocycles. These reactions show good yields, especially with thiophenyl substituted alkenes (Yılmaz, Uzunalioğlu, & Pekel, 2005).

2. Synthesis of Benzofuranones:

- It's involved in the synthesis of 2-(2-hydroxyphenyl)acetonitriles, which can be conveniently transformed into benzofuranones. This process highlights the compound's utility in creating structurally diverse and potentially biologically active molecules (Wu, Gao, Chen, & Zhou, 2014).

3. Gold(I)-Catalyzed Transformations:

- In a study involving gold(I) catalysis, the compound plays a role in cycloisomerization processes, leading to the formation of 3-iodo-2-acyl benzofurans. This method demonstrates an innovative approach to benzofuran synthesis with diverse substitution patterns (Fernández-Canelas, Rubio, & González, 2019).

4. Synthesis of Thiophene Derivatives:

- The compound is used in the reactivity studies of thiazole and thiadiazol acetonitriles, leading to the formation of thiophene derivatives. These reactions involve various electrophilic reagents, showcasing the compound's versatility in synthesizing thiophene-based molecules (Elnagdi, Selim, El Latif, & Samia, 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3S/c16-5-6-18-10-3-4-12-13(8-10)19-14(15(12)17)9-11-2-1-7-20-11/h1-4,7-9H,6H2/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOCCUAPBXIMMH-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B3017087.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)